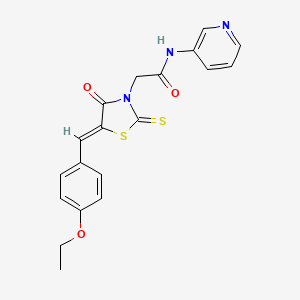
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview of the Compound
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities. Thiazolidinones have been studied for their potential as anti-inflammatory, antibacterial, and anticancer agents.
Anticancer Activity
Thiazolidinone derivatives have shown promising anticancer properties. Studies indicate that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways. The specific compound may exert its effects by:
- Inhibiting key signaling pathways : Such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
- Inducing reactive oxygen species (ROS) : Leading to oxidative stress and subsequent apoptosis in cancer cells.
Antimicrobial Activity
Compounds similar to this compound have exhibited antimicrobial properties against various bacterial strains. The mechanisms might include:
- Disruption of bacterial cell wall synthesis : Impairing the integrity of bacterial cells.
- Inhibition of bacterial enzymes : Such as DNA gyrase or RNA polymerase.
Anti-inflammatory Activity
Thiazolidinone derivatives are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory processes.
Case Studies
- Anticancer Studies : A study published in 2020 demonstrated that thiazolidinone derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Efficacy : In vitro studies showed that certain thiazolidinones exhibited activity against multi-drug resistant strains of bacteria, suggesting potential for development as new antimicrobial agents.
- Anti-inflammatory Mechanisms : Research has indicated that thiazolidinone compounds can modulate immune responses, reducing inflammation in models of arthritis and other inflammatory diseases.
Data Table
属性
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-15-7-5-13(6-8-15)10-16-18(24)22(19(26)27-16)12-17(23)21-14-4-3-9-20-11-14/h3-11H,2,12H2,1H3,(H,21,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBMRAEIHPQPP-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














